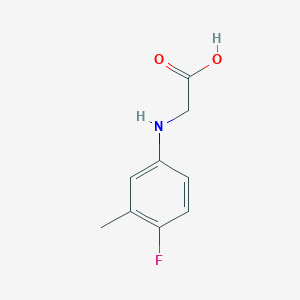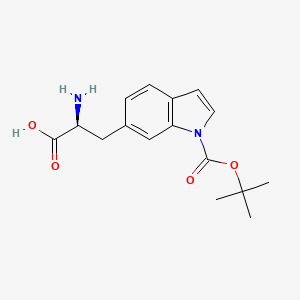
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)propanoic acid is a compound that belongs to the class of amino acid derivatives. It features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the Boc protecting group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Substitution: Various nucleophiles can be used to substitute the Boc group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group using TFA would yield the free amino acid.
Applications De Recherche Scientifique
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)propanoic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protected amino acid.
Medicine: Investigated for its potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)propanoic acid involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon deprotection, the free amino acid can participate in various biochemical pathways and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid: Another Boc-protected amino acid with a naphthalene ring instead of an indole ring.
3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid: A Boc-protected amino acid with a benzyl group.
Uniqueness
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)propanoic acid is unique due to the presence of the indole ring, which imparts specific chemical and biological properties. The indole ring is a common structural motif in many biologically active compounds, making this compound particularly interesting for research in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C16H20N2O4 |
|---|---|
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-6-yl]propanoic acid |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-7-6-11-5-4-10(9-13(11)18)8-12(17)14(19)20/h4-7,9,12H,8,17H2,1-3H3,(H,19,20)/t12-/m0/s1 |
Clé InChI |
ROKIOXODCCDORQ-LBPRGKRZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C[C@@H](C(=O)O)N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[Bis(2-hydroxyethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B12994620.png)
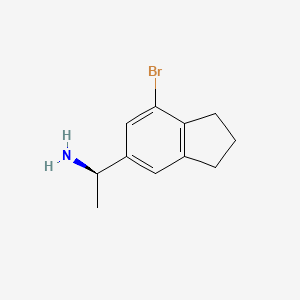
![2-Chloro-4-fluorodibenzo[b,d]furan](/img/structure/B12994635.png)
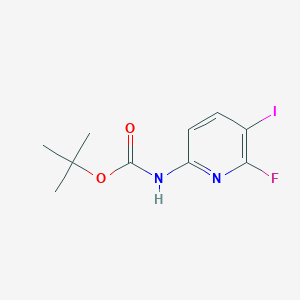
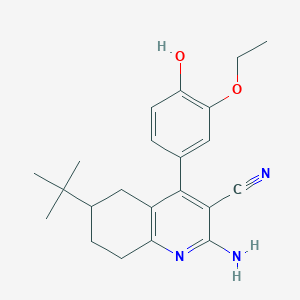
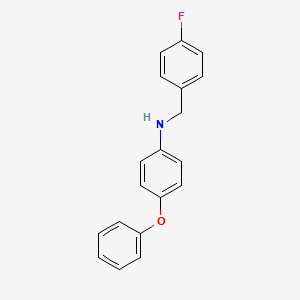

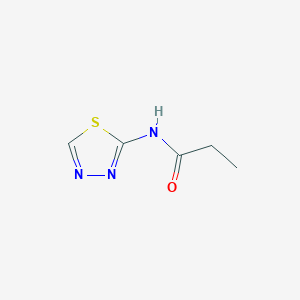
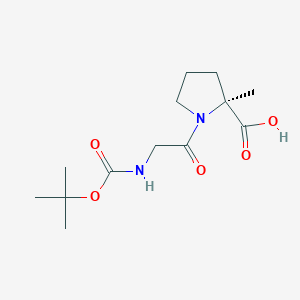
![8-Bromo-2-(tert-butyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B12994678.png)

![[2,4'-Bipyridine]-6-carbaldehyde](/img/structure/B12994691.png)
